CID 122243
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Overview
Description
1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide methiodide . It is a crystalline powder with a molecular formula of C9H20IN3 and a molecular weight of 297.18 g/mol . This compound is commonly used as a coupling reagent in organic synthesis, particularly in peptide synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide methiodide can be synthesized through the reaction of 3-dimethylaminopropylamine with ethyl isocyanate followed by methylation with methyl iodide . The reaction typically occurs under mild conditions, with the use of solvents such as acetonitrile or dichloromethane .
Industrial Production Methods
In industrial settings, the production of 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide methiodide involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and recrystallization .
Chemical Reactions Analysis
Types of Reactions
1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide methiodide primarily undergoes substitution reactions . It is known for its role in facilitating the formation of amide bonds between carboxylic acids and amines .
Common Reagents and Conditions
Reagents: Carboxylic acids, amines, and solvents like or .
Major Products
The major products formed from these reactions are amides , which are crucial in peptide synthesis and other organic synthesis applications .
Scientific Research Applications
1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide methiodide is widely used in various fields of scientific research:
Chemistry: As a coupling reagent in peptide synthesis and other organic synthesis reactions.
Biology: In the modification of biomolecules, such as the cross-linking of proteins and nucleic acids.
Medicine: In the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: Used in the production of polymers and other advanced materials.
Mechanism of Action
The compound acts as a coupling reagent by activating the carboxyl group of carboxylic acids, making them more reactive towards nucleophilic attack by amines. This results in the formation of amide bonds. The molecular targets are the carboxyl and amine groups, and the pathway involves the formation of an O-acylisourea intermediate , which then reacts with the amine to form the desired amide product .
Comparison with Similar Compounds
Similar Compounds
- N,N’-Dicyclohexylcarbodiimide (DCC)
- N-Ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC)
Uniqueness
1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide methiodide is unique due to its methiodide form , which enhances its solubility in water compared to other carbodiimides like DCC and EDC . This makes it particularly useful in aqueous reactions and biological applications .
Properties
InChI |
InChI=1S/C9H20N3/c1-5-10-9-11-7-6-8-12(2,3)4/h5-8H2,1-4H3/q+1 |
Source
|
---|---|---|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHMDMCSGQQLHNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN=C=NCCC[N+](C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N3+ |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.28 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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